molecular formula C9H11I3O6 B13757642 2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate CAS No. 7250-46-6

2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate

Cat. No.: B13757642
CAS No.: 7250-46-6
M. Wt: 595.89 g/mol
InChI Key: NSGOBVLOLGZLSI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate typically involves the esterification of glycerol with iodoacetic acid. The reaction is carried out under acidic conditions to facilitate the formation of the ester bonds. The general reaction scheme is as follows:

    Esterification Reaction: Glycerol reacts with iodoacetic acid in the presence of a strong acid catalyst (such as sulfuric acid) to form the triester.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms in the compound can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

    Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield glycerol and iodoacetic acid.

Common Reagents and Conditions

    Nucleophiles: Thiols, amines, and other nucleophiles can be used in substitution reactions.

    Acids and Bases: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted products can be formed.

    Hydrolysis Products: Glycerol and iodoacetic acid are the primary products of hydrolysis.

Scientific Research Applications

2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex esters and ethers.

    Biology: The compound is used in biochemical studies to modify proteins and other biomolecules through iodination.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate involves the reactivity of the iodine atoms and ester groups. The iodine atoms can participate in substitution reactions, while the ester groups can undergo hydrolysis. These reactions allow the compound to modify other molecules, such as proteins, by introducing iodine atoms or ester groups.

Comparison with Similar Compounds

Similar Compounds

    Glycerol-tris(iodoacetate): Similar to 2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate but with different esterification patterns.

    Propane-1,2,3-triyl tris(iodoacetate): Another triester of glycerol and iodoacetic acid with a different structural arrangement.

Uniqueness

This compound is unique due to its specific esterification pattern, which provides distinct reactivity and applications compared to other similar compounds. Its high iodine content also makes it particularly useful in iodination reactions and applications requiring heavy atoms.

Properties

CAS No.

7250-46-6

Molecular Formula

C9H11I3O6

Molecular Weight

595.89 g/mol

IUPAC Name

2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate

InChI

InChI=1S/C9H11I3O6/c10-1-7(13)16-4-6(18-9(15)3-12)5-17-8(14)2-11/h6H,1-5H2

InChI Key

NSGOBVLOLGZLSI-UHFFFAOYSA-N

Canonical SMILES

C(C(COC(=O)CI)OC(=O)CI)OC(=O)CI

Origin of Product

United States

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